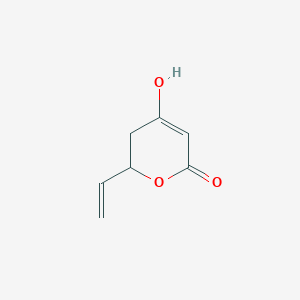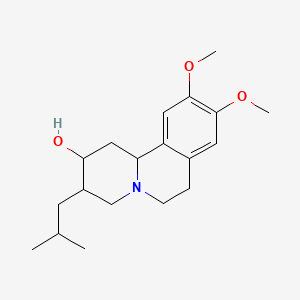![molecular formula C₉H₁₄D₃NO₄ B1145062 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid CAS No. 375379-71-8](/img/new.no-structure.jpg)
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid is a deuterated derivative of an amino acid derivative. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The deuterium atoms in the compound make it useful for various scientific applications, including studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid typically involves the protection of the amino group of 2-methylpropanoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions involving the Boc-protected amine.
Major Products Formed
Scientific Research Applications
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid has several scientific research applications:
Isotopic Labeling: The deuterium atoms make it useful for studies involving isotopic labeling, such as metabolic studies and tracer experiments.
Peptide Synthesis: The compound is used in solid-phase peptide synthesis as a protected amino acid building block.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-[(tert-Butoxycarbonyl)amino]propanoic Acid: Similar structure but without deuterium atoms.
3-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Contains a phenylboronic acid group instead of a methyl group.
Uniqueness
The presence of deuterium atoms in 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
Properties
CAS No. |
375379-71-8 |
|---|---|
Molecular Formula |
C₉H₁₄D₃NO₄ |
Molecular Weight |
206.25 |
Synonyms |
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid; 3-(tert-Butoxycarbonylamino)-2-methylpropionic-d3 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1144992.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

